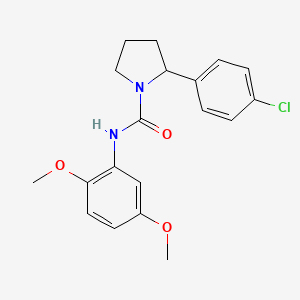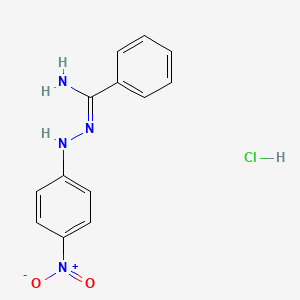
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as 4CPRC, is a research chemical that belongs to the class of pyrrolidine compounds. It is a synthetic substance that is not intended for human consumption and is only used for scientific research purposes.
作用機序
The exact mechanism of action of 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood. However, it is believed to act as a reuptake inhibitor for dopamine and serotonin, which are neurotransmitters that play a key role in regulating mood, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide may increase their levels in the brain, leading to a range of physiological and psychological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide are not well studied. However, it is believed to produce effects similar to other pyrrolidine compounds, such as increased energy, euphoria, and enhanced cognitive function. It may also produce negative effects such as anxiety, paranoia, and agitation.
実験室実験の利点と制限
One advantage of using 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its chemical structure makes it a useful reference standard for other pyrrolidine compounds. However, one limitation is the lack of research on its biochemical and physiological effects, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is its potential as a treatment for various psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to understand its mechanism of action and the long-term effects of its use. Finally, more research is needed to determine the safety of 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide and its potential for abuse.
合成法
The synthesis of 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxyphenylacetonitrile in the presence of pyrrolidine and acetic acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The purity of the final product is typically determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide is primarily used in scientific research to study its effects on the central nervous system. It is often used as a reference standard for other pyrrolidine compounds and is also used to study the structure-activity relationship of these compounds. Additionally, 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been used to study the binding affinity of various receptors in the brain, including the dopamine transporter and the serotonin transporter.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-15-9-10-18(25-2)16(12-15)21-19(23)22-11-3-4-17(22)13-5-7-14(20)8-6-13/h5-10,12,17H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMHXQABDFFZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6047499.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6047504.png)
![8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate](/img/structure/B6047511.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide](/img/structure/B6047524.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B6047529.png)
![N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6047535.png)

![2-[(3-bromobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B6047552.png)
amino]-4-oxobutanoate](/img/structure/B6047560.png)
![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B6047567.png)

![N-methyl-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)tetrahydro-3-furanamine](/img/structure/B6047586.png)
![N,N-dimethyl-4-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]aniline](/img/structure/B6047599.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6047606.png)